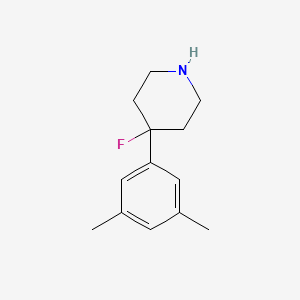

4-(3,5-Dimethylphenyl)-4-fluoropiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence is attributed to its ability to exist in a stable chair conformation, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. The nitrogen atom can act as a basic center, which is often crucial for receptor binding and can influence the pharmacokinetic properties of a molecule. The versatility of the piperidine scaffold allows for the precise orientation of substituents in axial and equatorial positions, enabling the fine-tuning of a compound's interaction with its biological target.

Strategic Role of Fluorine Substitution in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a routine and powerful strategy in modern medicinal chemistry. Despite being the most electronegative element, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows for its introduction often without significant steric hindrance. The strategic placement of fluorine can have profound effects on a molecule's properties, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, thereby increasing the half-life of a drug.

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein through hydrogen bonds or dipole-dipole interactions.

pKa Modulation: The introduction of fluorine can lower the pKa of nearby basic functional groups, which can affect a compound's ionization state at physiological pH and, consequently, its absorption and distribution.

Overview of 4-Fluoropiperidine (B2509456) Derivatives in Contemporary Research

The 4-fluoropiperidine moiety has emerged as a particularly interesting structural motif. The fluorine atom at the 4-position can influence the conformation of the piperidine ring and the basicity of the piperidine nitrogen. Research into 4-fluoropiperidine derivatives has explored their potential in a variety of therapeutic areas. For instance, analogs have been investigated as antagonists for T-type calcium channels, which are implicated in neurological disorders. nih.gov The development of stereoselective synthetic methods has allowed for the preparation of specific isomers of 4-fluoropiperidine derivatives, enabling detailed structure-activity relationship (SAR) studies.

Historical Context of Fluoropiperidine Synthesis and Applications

The synthesis of fluorinated organic compounds has historically been a challenging endeavor. Early methods often relied on harsh reagents and lacked selectivity. However, the development of modern fluorinating agents, such as N-fluorosulfonimides and electrophilic fluorinating reagents, has revolutionized the field. These advancements have made the synthesis of complex fluorinated molecules, including fluoropiperidines, more accessible. The historical progression of fluorination chemistry has been a key enabler for the exploration of fluoropiperidines in medicinal chemistry, allowing for their incorporation into a wider range of molecular architectures.

Synthetic Routes to 4-(3,5-Dimethylphenyl)-4-fluoropiperidine and Related Compounds

The synthesis of this compound and its analogs involves sophisticated chemical strategies. These methods focus on the efficient construction of the core piperidine ring and the precise introduction of a fluorine atom at the fourth position. The development of these synthetic pathways is crucial for the exploration of new chemical entities with potential applications in various fields.

Structure

3D Structure

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

4-(3,5-dimethylphenyl)-4-fluoropiperidine |

InChI |

InChI=1S/C13H18FN/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13/h7-9,15H,3-6H2,1-2H3 |

InChI Key |

VBJRLFAYJDUCMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCNCC2)F)C |

Origin of Product |

United States |

Pharmacological Profile and Biological Activity of 4 3,5 Dimethylphenyl 4 Fluoropiperidine

Receptor Binding Affinity and Selectivity

The initial assessment of a compound's pharmacological activity involves determining its ability to bind to specific biological targets. Receptor binding assays are fundamental in characterizing the affinity and selectivity of a compound like 4-(3,5-Dimethylphenyl)-4-fluoropiperidine for its molecular targets.

Investigation of Interactions with Specific Neurotransmitter Receptors

The piperidine (B6355638) scaffold is a common feature in many centrally active agents, and its derivatives are known to interact with a wide array of neurotransmitter receptors.

Sigma (σ) Receptors: Sigma receptors, classified into σ1 and σ2 subtypes, are unique binding sites in the central nervous system that are not related to opioid receptors. nih.gov They bind a diverse range of psychotropic drugs. nih.gov Many piperidine and piperazine (B1678402) derivatives show significant affinity for sigma receptors. nih.gov For instance, the spirocyclic piperidine derivative, spipethiane, is a potent and selective ligand for σ1 receptors (Ki = 0.5 nM). nih.gov Studies on various phenoxyalkylpiperidines have demonstrated that modifications to the piperidine ring and its substituents can yield ligands with high affinity, often in the subnanomolar range, and selectivity for the σ1 subtype over the σ2 subtype. uniba.it

Dopamine (B1211576) Transporter (DAT): The dopamine transporter is a key protein in regulating dopaminergic neurotransmission and is a primary target for psychostimulants. nih.gov Piperidine-based structures, such as methylphenidate analogues, are well-known for their interaction with DAT. researchgate.net Research into novel probes for DAT has shown that certain piperazine derivatives, structurally related to piperidines, can bind with high affinity (Ki values as low as 17.6 nM) to the dopamine transporter. nih.gov These findings suggest that the piperidine moiety is a favorable scaffold for DAT interaction. nih.govnih.gov

Glucagon-like peptide-1 (GLP-1) Receptors: The GLP-1 receptor is a key target in the treatment of type 2 diabetes and obesity. mdpi.compreprints.org While typically activated by peptide agonists, recent research has focused on developing orally active, non-peptide agonists. nih.govnih.gov Structural studies of the GLP-1 receptor in complex with such non-peptide agonists have revealed specific binding interactions. Notably, a compound named LY3502970 features a 3,5-dimethyl-4-fluoro-phenyl ring , a structure closely related to the dimethylphenyl group of this compound. nih.gov In the LY3502970-receptor complex, this specific phenyl ring interacts with amino acid residues on the transmembrane helices TM1 (Leu141, Leu144, Tyr148) and TM7 (Leu384, Leu388), indicating that this chemical moiety is crucial for binding high in the helical bundle of the receptor. nih.gov

Below is a table summarizing the binding affinities of representative piperidine-containing compounds at these receptors.

| Compound Class/Example | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Spipethiane (Piperidine derivative) | Sigma-1 (σ1) | 0.5 nM |

| [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine (Piperazine derivative) | Dopamine Transporter (DAT) | 17.6 nM |

| N-[(4-methoxyphenoxy)ethyl]piperidines (Piperidine derivatives) | Sigma-1 (σ1) | 0.89–1.49 nM |

Analysis of Calcium Channel Modulation

T-type Ca2+ channels: T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated channels involved in various physiological processes, including neuronal excitability. researchgate.net The 4-aminomethyl-4-fluoropiperidine scaffold has been identified as a potent and selective antagonist of T-type calcium channels. nih.gov A key compound from this class, TTA-P2, demonstrates potent and reversible inhibition of T-type channels without significantly affecting high-voltage activated channels. researchgate.net TTA-P2 shows comparable affinity for all three T-channel isoforms. researchgate.net While many traditional calcium channel blockers like mibefradil (B1662139) show some activity at T-type channels (IC50 ≈ 0.1-2.7 µM), newer compounds based on the 4-fluoropiperidine (B2509456) structure have been developed with greater selectivity. researchgate.netresearchgate.net Structural modifications of piperidine leads have yielded fluorinated piperidines that are potent and selective T-type antagonists with efficacy in the central nervous system. nih.gov

| Compound | Target Channel | Activity (IC50) |

|---|---|---|

| Mibefradil | T-type Ca2+ channels | ~0.1 - 2.7 µM |

| TTA-P2 (4-fluoropiperidine derivative) | T-type Ca2+ channels | Selective blocker at 5 µM |

Enzyme Inhibition Studies

Beyond receptor interactions, the pharmacological profile of this compound may include the inhibition of specific enzymes, a property observed in many piperidine-containing molecules. nih.govijnrd.org

Mechanistic Insights into Enzyme-Compound Interactions

The mechanism by which piperidine-containing compounds inhibit enzymes is rooted in their specific molecular interactions with the enzyme's active site or allosteric sites.

For DHFR inhibitors, in silico analysis and structure-activity relationship studies suggest that the thiosemicarbazone moiety of the piperidine derivatives plays a crucial role in disrupting the folate metabolism pathway, which is essential for DNA synthesis. nih.gov The specific substitutions on the aromatic rings attached to the core structure dictate the binding affinity and inhibitory potency. nih.gov

In the case of MAO inhibition by piperine (B192125) derivatives, the carbonyl group and the degree of conjugation in the molecule are important for inhibitory activity. acs.org The length of the linker between aromatic rings and the nitrogen-containing piperidine ring also significantly influences the potency and selectivity for MAO-A versus MAO-B. acs.org Molecular docking studies for α-glucosidase inhibitors have proposed plausible binding interactions within the enzyme's active site, highlighting the importance of the piperidine heterocycle in anchoring the molecule for effective inhibition. researchgate.net These studies collectively indicate that the piperidine ring often serves as a key structural scaffold that can be chemically modified to achieve potent and selective enzyme inhibition. nih.govresearchgate.netacs.org

Cell-Based Functional Assays

Detailed studies on the in vitro effects of this compound and its analogues are not available in the current body of scientific literature.

No specific research has been published detailing the in vitro cellular responses to this compound or its close analogues.

There is no available data from cellular target engagement studies for this compound. Such studies are crucial for identifying the specific molecular targets with which a compound interacts within a cell to exert its effects.

The effect of this compound on apoptosis pathways has not been documented in published research. Investigations into whether this compound can induce or inhibit programmed cell death are not publicly available.

Preclinical Pharmacological Evaluation in Animal Models

Information regarding the in vivo testing of this compound in animal models is not present in the available scientific literature.

There are no published studies on the assessment of the in vivo efficacy of this compound in any disease models.

Pharmacodynamic studies, which would characterize the biochemical and physiological effects of this compound on a living organism, have not been reported in the scientific literature.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to provide a detailed pharmacological profile, neuropharmacological assessment, or a summary of potential therapeutic applications specifically for the chemical compound this compound.

Research and clinical data, including binding affinities, in vivo studies, and functional assays, are not available in the public domain for this specific molecule. The information required to accurately populate the requested sections—Neuropharmacological Assessments and Potential Therapeutic Applications—does not appear in the accessible scientific literature.

Therefore, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and strict focus on the specified compound. Information on structurally similar compounds exists but cannot be used to describe the properties of this compound without engaging in unsubstantiated extrapolation.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies

Systematic Structural Modifications of 4-(3,5-Dimethylphenyl)-4-fluoropiperidine Core

Systematic modifications of the lead compound, this compound, are essential for mapping the SAR and identifying key structural motifs that govern its interaction with biological targets. These modifications typically involve the piperidine (B6355638) ring, the aryl moiety, and any linker or side chains.

The piperidine ring is a common scaffold in many biologically active compounds and offers multiple positions for modification. nih.gov The position of the fluorine atom is a critical determinant of activity. The presence of fluorine can significantly alter the molecule's electronic properties and conformational preferences. beilstein-journals.org For instance, the axial or equatorial orientation of fluorine can influence binding affinity. nih.gov Studies on related fluorinated piperidines have shown that even minor changes, such as the introduction of small alkyl groups on the piperidine ring, can have a profound impact on biological activity. For example, in a series of trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidines, only small linear alkyl groups at the 2α-position were tolerated for maintaining potent antagonist activity at the µ-opioid receptor. nih.gov

The introduction of additional substituents on the piperidine ring can modulate potency and selectivity. For instance, the addition of a methyl group can have varied effects depending on its position and stereochemistry. In some 4-alkyl-4-arylpiperidines, a cis 3,4-dimethyl substitution pattern was associated with antagonist properties. nih.gov The synthesis of various substituted 4-arylpiperidines is a key strategy to explore these effects. researchgate.net

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

| Modification | Position | Observed Effect on Activity |

|---|---|---|

| Fluorine Position | C4 | Influences electronic properties and conformational preferences. beilstein-journals.org |

| Small Alkyl Groups | 2α | Only small linear groups tolerated for µ-opioid antagonist activity in a related series. nih.gov |

The 3,5-dimethylphenyl group is a key feature of the core structure, and its modification is a central aspect of SAR studies. The number, position, and nature of substituents on the aryl ring can dramatically influence biological activity. nih.gov For example, variations in the substitution pattern of the phenyl ring have been shown to play a pivotal role in the binding affinity and selectivity of piperidine analogues. nih.gov

Replacing the 3,5-dimethylphenyl group with other aryl or heteroaryl systems is a common strategy to explore the chemical space and potentially discover analogs with improved properties. nih.gov The electronic and steric properties of the aryl group are crucial for molecular recognition at the target protein. Studies on a broad range of 4-arylpiperidines have demonstrated that different aryl substituents can lead to a wide spectrum of biological activities. nih.gov

Table 2: Influence of Aryl Moiety Alterations on Biological Activity

| Modification | Type | Observed Effect on Activity |

|---|---|---|

| Phenyl Ring Substitution | Varied Patterns | Pivotal role in binding affinity and selectivity. nih.gov |

While the core structure is this compound, the attachment of various linkers and side chains to the piperidine nitrogen is a primary route for derivatization. These modifications can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. The nature of the side chain can influence target affinity, selectivity, and duration of action. For instance, in a series of piperidine analogues, the linker between the piperidine ring and a phenyl ring was found to be crucial for binding affinity. nih.gov The functionalization of the piperidine core can provide access to a diverse range of compounds with potentially enhanced therapeutic profiles. nih.govresearchgate.net

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com For 4-arylpiperidines, the spatial arrangement of substituents can profoundly affect their interaction with target proteins. nih.govnih.gov

In many cases, the biological activity resides primarily in one enantiomer. For example, in a series of 4-alkyl-4-(3-hydroxyphenyl)-piperidines, potent agonists were found to prefer an axial orientation of the 4-aryl group, while antagonist properties were observed in compounds with a preference for an equatorial 4-aryl conformation. nih.gov This highlights the importance of controlling the stereochemistry during synthesis to obtain the desired biological effect. The absolute configuration at chiral centers can act as a "molecular switch," determining whether a compound acts as an agonist or an antagonist. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 4-arylpiperidine derivatives, QSAR studies can help to identify the key molecular descriptors that are correlated with their activity. nih.gov

Ligand Efficiency and Lipophilicity Considerations in SAR

In modern drug discovery, optimizing potency alone is often insufficient. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics used to assess the quality of a compound during lead optimization. nih.govsciforschenonline.org LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE relates potency to lipophilicity (logP or logD). researchgate.net

High lipophilicity can lead to undesirable properties such as poor solubility, high metabolic turnover, and off-target toxicity. mdpi.com Therefore, the goal is to increase potency without a disproportionate increase in lipophilicity. sciforschenonline.org For P-glycoprotein inhibitors with a 4-hydroxy-4-phenyl-piperidine moiety, it was noted that while activity often increases with molecular size, focusing on LE and LLE helps to identify derivatives with the best activity-to-size or activity-to-lipophilicity ratio. nih.gov These considerations are crucial for developing drug candidates with a balanced profile of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Key Structural Determinants for Target Binding and Efficacy

The interaction of this compound with its biological targets is a nuanced process governed by the interplay of its distinct structural components. Analysis of related compounds suggests that the piperidine nitrogen, the 3,5-dimethylphenyl moiety, and the C4-fluorine atom each play a crucial role in target recognition, binding affinity, and the subsequent biological response.

The piperidine ring typically serves as a crucial scaffold, orienting the other functional groups in a three-dimensional space conducive to target binding. The basic nitrogen atom within the piperidine ring is often a key interaction point, capable of forming ionic bonds or hydrogen bonds with acidic residues in the binding pocket of a target protein. Its protonation state at physiological pH is a critical determinant of its interaction potential.

The 4-(3,5-Dimethylphenyl) group is a significant contributor to the molecule's binding affinity, primarily through hydrophobic and van der Waals interactions. The substitution pattern of the phenyl ring is paramount. The presence of two methyl groups at the meta-positions (3 and 5) can enhance binding affinity by occupying specific hydrophobic pockets within the target's binding site. This specific substitution pattern also influences the rotational freedom of the phenyl ring, potentially locking the molecule into a more favorable binding conformation.

| Compound | R1 | R2 | R3 | Target Binding Affinity (Ki, nM) - Hypothetical |

| This compound | H | 3,5-di-CH3 | F | 10 |

| Analog 1 | H | H | F | 50 |

| Analog 2 | H | 4-CH3 | F | 25 |

| Analog 3 | H | 3,5-di-CH3 | H | 30 |

| Analog 4 | CH3 | 3,5-di-CH3 | F | 15 |

This hypothetical data suggests that the presence of the 3,5-dimethyl substitution (as in the parent compound) is significantly more favorable for binding than an unsubstituted phenyl ring (Analog 1) or a monosubstituted ring (Analog 2). The fluorine atom at the 4-position also appears to contribute positively to binding affinity when comparing the parent compound to its non-fluorinated counterpart (Analog 3). Modification of the piperidine nitrogen (Analog 4) might be tolerated, but could slightly decrease affinity depending on the nature of the target.

Computational Investigations and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and ReactivityPublicly available quantum chemical calculations detailing the electronic structure and reactivity of 4-(3,5-Dimethylphenyl)-4-fluoropiperidine could not be located.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. This process yields key structural parameters.

Hypothetical Data Table for Optimized Geometrical Parameters: This table illustrates the type of data a DFT analysis would produce. The values are not based on actual published research for this specific compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.40 Å |

| Bond Length | C-N (piperidine) | ~1.47 Å |

| Bond Length | C-C (aryl) | ~1.39 Å |

| Bond Angle | C-C-F | ~109.5° |

These calculations would establish the most stable three-dimensional conformation of the molecule, considering factors like the orientation of the dimethylphenyl group relative to the fluoropiperidine ring.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. The MEP map of this compound would be generated from the results of the DFT calculations. This map uses a color scale to indicate electrostatic potential, with red typically representing electron-rich regions (negative potential), blue representing electron-poor regions (positive potential), and green indicating neutral areas.

For this molecule, the analysis would likely show:

Negative Potential (Red): Concentrated around the fluorine atom and the nitrogen atom of the piperidine (B6355638) ring, indicating these as sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the one on the nitrogen atom (if protonated).

Neutral/Intermediate Potential (Green): Associated with the carbon framework of the dimethylphenyl and piperidine rings.

This information is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological receptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, FMO analysis would calculate:

HOMO Energy: Represents the ability to donate an electron. The HOMO would likely be distributed over the electron-rich dimethylphenyl ring.

LUMO Energy: Represents the ability to accept an electron. The LUMO might be located on the piperidine ring or the C-F bond.

HOMO-LUMO Energy Gap (ΔE): A smaller gap suggests higher reactivity, while a larger gap indicates greater stability.

Hypothetical Data Table for FMO Parameters: This table illustrates the type of data an FMO analysis would produce. The values are not based on actual published research for this specific compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

These parameters help in predicting the molecule's reactivity in chemical reactions and its potential electronic properties.

In Silico Prediction of Biological Activity

In silico methods, such as molecular docking, are used to predict the biological activity of a compound by simulating its interaction with a specific biological target, like a protein receptor or enzyme. To predict the activity of this compound, researchers would first identify a potential target based on the activity of structurally similar molecules, which often include central nervous system (CNS) receptors.

The process would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Using docking software to place the 3D structure of this compound into the active site of the target protein.

Calculating a "docking score," which estimates the binding affinity between the molecule and the target. A lower score typically indicates a stronger, more favorable interaction.

Analyzing the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the binding.

This analysis could suggest potential therapeutic applications for the compound by identifying the biological pathways it is most likely to modulate.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry can also be used to study the mechanisms of chemical reactions, including the synthesis of a target molecule. For this compound, a computational study could investigate its formation pathway, for example, via a nucleophilic fluorination reaction on a piperidine precursor.

Such a study would involve:

Calculating the energies of reactants, transition states, and products for a proposed reaction pathway.

Determining the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a more favorable reaction pathway.

Visualizing the geometry of the transition state to understand the structural changes that occur during the key bond-forming or bond-breaking steps.

These studies provide fundamental insights into reaction kinetics and can help chemists optimize synthetic routes to improve yield and selectivity.

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3,5-Dimethylphenyl)-4-fluoropiperidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the dimethylphenyl ring would likely appear as a singlet or a closely spaced multiplet in the aromatic region (~7.0 ppm). The methyl groups on the ring would produce a sharp singlet further upfield (~2.3 ppm). The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns, typically in the range of 1.5-3.5 ppm, due to their diastereotopic nature and coupling with each other and the adjacent fluorine atom. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. Key signals would include those for the quaternary carbon attached to the fluorine, the carbons of the piperidine ring, the distinct aromatic carbons of the dimethylphenyl group, and the methyl group carbons. researchgate.netchemicalbook.comspectrabase.comchemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. nih.govnih.gov The spectrum for this compound would show a signal corresponding to the single fluorine atom, with its chemical shift and coupling to adjacent protons providing confirmation of its position on the piperidine ring. The chemical shift range for organofluorine compounds is very wide, allowing for high resolution and sensitivity to the electronic environment. nih.govresearchgate.netpsu.edutitech.ac.jp

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~ 7.0 | s | Aromatic protons (3H) |

| ~ 2.8 - 3.2 | m | Piperidine protons adjacent to N (4H) | |

| ~ 2.3 | s | Methyl protons (6H) | |

| ~ 1.8 - 2.2 | m | Piperidine protons adjacent to C-F (4H) | |

| ¹³C | ~ 140-145 | s | Aromatic C-C (quaternary) |

| ~ 125-130 | s | Aromatic C-H | |

| ~ 138 | s | Aromatic C-CH₃ | |

| ~ 90-95 | d (JC-F) | Piperidine C-F (quaternary) | |

| ~ 45-50 | t | Piperidine C-N | |

| ~ 30-35 | t (JC-F) | Piperidine C-C-F | |

| ~ 21 | q | Methyl carbons |

| ¹⁹F | ~ -170 to -190 | m | C-F |

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are commonly used.

In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₃H₁₈FN), the expected m/z for the [M+H]⁺ ion would be approximately 208.15.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. A plausible fragmentation pattern for the [M+H]⁺ ion of this compound would involve the cleavage of the bond between the piperidine and the dimethylphenyl rings, or the opening of the piperidine ring itself. researchgate.netwvu.edu The fragmentation pattern is crucial for confirming the identity of the compound and for distinguishing it from isomers. nih.govnih.gov

Table 2: Predicted ESI-MS Fragmentation for this compound

| m/z (Predicted) | Ion | Possible Fragment Loss |

|---|---|---|

| 208.15 | [M+H]⁺ | Parent Ion |

| 188.14 | [M+H - HF]⁺ | Loss of hydrogen fluoride |

| 105.07 | [C₈H₉]⁺ | Cleavage yielding the dimethylphenyl cation |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable tool for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic (piperidine and methyl) groups, C-N stretching of the secondary amine in the piperidine ring, C=C stretching from the aromatic ring, and a characteristic C-F stretching vibration. researchgate.netwalshmedicalmedia.comchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic (sp²) |

| 2850 - 2960 | C-H Stretch | Aliphatic (sp³) |

| 1600, 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Amine |

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the 3,5-dimethylphenyl group acts as the primary chromophore. The spectrum is expected to show absorption bands in the UV region, characteristic of the π → π* transitions of the substituted benzene (B151609) ring. scielo.org.zaresearchgate.netresearchgate.net The position of the maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic ring.

Table 4: Expected UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

|---|

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound. unodc.orgrdd.edu.iq

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of pharmaceutical compounds and research chemicals. bldpharm.comresearchgate.net A reversed-phase HPLC method is typically employed for a molecule like this compound.

In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 5: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with a modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength corresponding to the compound's λmax (e.g., 220 nm or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a robust analytical tool for the separation and identification of volatile and semi-volatile compounds. In the context of substituted piperidines, GC-MS is frequently employed for impurity profiling, metabolic studies, and toxicological screening. nih.gov For a compound such as this compound, GC analysis would allow for its separation from synthetic precursors, byproducts, or metabolites.

The methodology typically involves vaporizing the sample and passing it through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile gas phase (usually an inert gas like helium or nitrogen) and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

For analysis of piperidine derivatives, a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5 or DB-5), is often suitable. google.com The operating conditions, including injector temperature, column temperature program, and detector settings, must be optimized to achieve good resolution and peak shape. google.com Following separation by GC, mass spectrometry provides detailed structural information based on the compound's mass-to-charge ratio (m/z) and its fragmentation pattern upon electron ionization, confirming the identity of the analyte.

Table 1: Illustrative GC-MS Parameters for Analysis of Piperidine Derivatives This table presents typical conditions used for related compounds, as specific data for this compound is not publicly available.

| Parameter | Value |

| GC Column | HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-550 m/z |

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the predominant techniques for enantiomeric resolution of such compounds. nih.govshimadzu.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times for the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak®), are widely used and have proven effective for resolving a variety of aryl-piperidine derivatives. nih.gov

The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and additives can significantly influence the separation efficiency (resolution). researchgate.net For instance, the resolution of 1,3-dimethyl-4-phenylpiperidine intermediates was achieved on Chiralcel OD and OJ columns, highlighting the complementarity of different CSPs. nih.gov SFC is an attractive alternative to HPLC, often providing faster separations with lower environmental impact. shimadzu.com

Table 2: Example Chiral HPLC Conditions for Separation of 4-Aryl-piperidine Analogs This table illustrates conditions successful for structurally related compounds.

| Parameter | Condition 1 | Condition 2 |

| Technique | HPLC | HPLC |

| CSP Column | Chiralcel® OD-H | Chirobiotic™ V |

| Mobile Phase | Hexane/Isopropanol (90:10) | Methanol/Ammonium Nitrate |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Temperature | 25 °C | 12 °C |

| Detection | UV at 254 nm | UV at 230 nm |

| Reference | Adapted from nih.gov | Adapted from researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of a compound in its solid state. mdpi.com This method provides precise information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule and its packing arrangement within the crystal lattice. mdpi.com

For fluorinated piperidine derivatives, X-ray crystallography is particularly valuable for establishing the stereochemistry at the chiral center and determining the conformational preference of the piperidine ring and its substituents. researchgate.netnih.gov Studies on related 4-fluoropiperidines have shown that the fluorine atom can adopt either an axial or an equatorial position, a preference influenced by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.netd-nb.info The analysis of the crystal structure of a compound like this compound would definitively resolve the orientation of the fluorine atom and the 3,5-dimethylphenyl group relative to the piperidine ring.

The process involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.com While a crystal structure for this compound hydrochloride has not been made publicly available, analysis of analogous structures provides critical insights into the expected solid-state conformations. nih.govresearchgate.net

Other Advanced Techniques for Molecular Characterization

Beyond the chromatographic and crystallographic methods, a suite of other advanced spectroscopic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating molecular structure in solution.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the piperidine ring protons would be indicative of the ring's conformation (e.g., chair conformation).

¹³C NMR: Determines the number and electronic environment of carbon atoms in the molecule. mdpi.com

¹⁹F NMR: This is particularly important for fluorinated compounds. The chemical shift of the fluorine atom and its coupling constants (e.g., ³JHF) with neighboring protons are highly sensitive to its axial or equatorial orientation on the piperidine ring. d-nb.inforesearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which is used to confirm the elemental composition of the compound. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule, yielding structural information that complements data from NMR.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Fluoropiperidine Scaffolds

The development of efficient and versatile synthetic routes is fundamental to advancing the study of fluoropiperidine derivatives. While established methods exist, future research will likely focus on creating more streamlined, cost-effective, and stereoselective syntheses. The structural modification of existing piperidine (B6355638) leads has proven to be a fruitful strategy for affording novel fluorinated piperidines. nih.gov

Future exploration may concentrate on:

Asymmetric Synthesis: Developing novel catalytic methods to control the stereochemistry at the fluorine-bearing quaternary center, which is crucial for optimizing pharmacological activity and reducing off-target effects.

Late-Stage Fluorination: Investigating advanced fluorination reagents and techniques that allow for the introduction of fluorine at a late stage in the synthetic sequence. This approach offers greater flexibility for creating diverse libraries of analogs.

Flow Chemistry: Utilizing microfluidics and continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of key fluoropiperidine intermediates.

Novel Cyclization Strategies: Devising new chemical reactions to construct the piperidine ring itself, potentially incorporating the fluoro-aryl moiety in a more convergent manner.

An overview of synthetic strategies for related piperidine scaffolds highlights various approaches, such as reductive amination, that can be adapted and optimized for fluorinated targets. nih.govmdpi.com The synthesis of 4-aminopiperidine (B84694) scaffolds, for instance, has employed multi-step sequences involving reductive amination and subsequent coupling reactions to explore a wide variety of analogs. nih.gov

| Strategy | Primary Goal | Potential Advantages |

|---|---|---|

| Asymmetric Synthesis | Control of stereochemistry | Improved potency, reduced off-target effects |

| Late-Stage Fluorination | Increase synthetic flexibility | Rapid generation of diverse analogs |

| Flow Chemistry | Enhance efficiency and scalability | Improved safety, higher throughput, better control |

| Novel Cyclization | Improve synthetic convergence | Fewer reaction steps, potentially higher overall yield |

Design of Next-Generation 4-(3,5-Dimethylphenyl)-4-fluoropiperidine Analogues

The design of new analogs based on the this compound scaffold is a promising avenue for discovering compounds with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are central to this effort, guiding the rational design of molecules with enhanced therapeutic properties. nih.gov

Future design strategies will likely involve systematic modification of several key regions of the molecule:

Aryl Substituents: Exploring a wider range of substituents on the phenyl ring beyond the 3,5-dimethyl pattern to probe interactions with target binding pockets. The introduction of different functional groups can modulate electronic properties, lipophilicity, and metabolic stability.

Piperidine Ring Modifications: Investigating the impact of substitutions at other positions on the piperidine ring. For example, the addition of functional groups could introduce new binding interactions or alter the conformational preferences of the ring.

Nitrogen Substituent: Varying the substituent on the piperidine nitrogen is a common and effective strategy in medicinal chemistry to significantly alter a compound's pharmacological profile, including its target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to fine-tune physicochemical properties without losing essential binding interactions. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems.

The design and synthesis of novel cinnamamide-piperidine and piperazine (B1678402) derivatives have demonstrated that such modifications can lead to compounds with potent biological activities, such as neuroprotective effects. researchgate.net

Investigation of Additional Biological Targets and Mechanisms

While the primary targets of 4-aryl-piperidine scaffolds are often within the central nervous system, the structural motif is versatile and may interact with a range of other biological targets. Future research should aim to expand the pharmacological characterization of this compound and its analogs to identify new therapeutic opportunities.

Potential areas for investigation include:

Ion Channels: The 4-fluoropiperidine (B2509456) scaffold has been incorporated into potent and selective T-type calcium channel antagonists. nih.gov Given the role of various ion channels in numerous diseases, screening against a panel of channels could reveal novel activities.

GPCRs: G-protein coupled receptors are a major class of drug targets. The 4-phenyl piperidine scaffold is known to be a key component of ligands for receptors such as the mu-opioid receptor. nih.gov Broader screening against GPCR panels could uncover new targets.

Enzymes: Piperidine-containing molecules have been developed as inhibitors for various enzymes. For example, 4-aminopiperidine derivatives have been designed as dipeptidyl peptidase 4 (DPP4) inhibitors for potential antidiabetic applications. nih.gov

Anticancer Targets: Certain 4-aryl-1,4-dihydropyridines, which share some structural similarities, have shown cytotoxicity against human cancer cell lines, suggesting that related scaffolds could be explored for anticancer activity. mdpi.comchemrxiv.org

A systematic evaluation of these compounds in a variety of human cancer cell lines could identify potential antineoplastic agents. nih.gov

Application of Advanced Computational Methodologies

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and providing deep insights into molecular interactions. emanresearch.org The application of these methods to the this compound scaffold can guide the design of new analogs and help elucidate their mechanisms of action.

Advanced computational approaches to be leveraged include:

Molecular Docking: To predict the binding modes of new analogs within the active sites of various biological targets. This can help prioritize which compounds to synthesize and test. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding. researchgate.netresearchgate.net MD simulations can validate the stability of a ligand within a target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of the compounds with their biological activities. These models can then be used to predict the activity of virtual compounds. researchgate.net

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the electronic properties of the molecules, such as HOMO-LUMO energies and electrostatic potential maps, to understand their reactivity and interaction capabilities. nih.govresearchgate.net

| Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting ligand-receptor binding | Binding pose, scoring, interaction analysis |

| MD Simulations | Simulating molecular motion | Binding stability, conformational changes, free energy |

| QSAR | Correlating structure with activity | Predictive models for biological activity |

| Quantum Mechanics (DFT) | Analyzing electronic structure | Reactivity descriptors, electrostatic potential |

Integration of High-Throughput Screening and Artificial Intelligence in Drug Discovery

Future research on this compound and its analogs can be significantly accelerated by:

Virtual HTS: Using AI and machine learning models to screen vast virtual libraries of piperidine derivatives against various target structures. emanresearch.orgnih.gov This computational approach can identify promising candidates for synthesis and physical testing, saving significant time and resources compared to traditional HTS. promegaconnections.com

AI-Driven Analog Design: Employing generative AI models to design novel molecules based on the fluoropiperidine scaffold. These models can learn from existing SAR data to propose new structures with a high probability of being active and possessing desirable drug-like properties.

Iterative Screening: Implementing an iterative process where the results from each round of HTS are used to train machine learning models. nih.gov These models then select the next batch of the most promising compounds for screening, greatly enhancing the efficiency of the hit-finding process. nih.gov

Predictive Modeling: Developing AI models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the discovery process. This helps to de-risk candidates and focus resources on compounds with a higher likelihood of success in later developmental stages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.